1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Antifungal Agrochemical Benzimidazole Derivatives

This crystalline hydrochloride salt delivers reproducible synthetic outcomes that free-base or alternative N1-substituted analogs cannot match. The pre-installed N1-benzyl group and reactive 2-chloromethyl handle enable direct entry into validated antifungal (IC50 11.38–57.71 μg/mL), anticancer, CNS-active cholinesterase inhibitors (BuChE IC50 0.28 μM), and anti-MRSA/antimicrobial scaffolds. The hydrochloride salt ensures consistent stoichiometry, enhanced aqueous solubility, and superior solid-state stability—eliminating variability in multi-step syntheses. Choose this building block when batch-to-batch reproducibility and structural precision are non-negotiable.

Molecular Formula C15H14Cl2N2
Molecular Weight 293.2 g/mol
CAS No. 878748-66-4
Cat. No. B1281272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride
CAS878748-66-4
Molecular FormulaC15H14Cl2N2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl
InChIInChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H
InChIKeyRLGNGUVFJAVOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride (CAS 878748-66-4): Procurement-Ready Chemical Profile and Baseline Characteristics


1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride (CAS 878748-66-4) is a key heterocyclic building block featuring a benzimidazole core with a reactive chloromethyl group at the 2-position and a benzyl substituent at N1, supplied as a crystalline hydrochloride salt . The hydrochloride salt form confers enhanced stability and handling characteristics compared to the free base, while the dual functional handles enable versatile synthetic transformations including nucleophilic substitution at the chloromethyl site and further derivatization of the benzimidazole scaffold . This compound serves as an intermediate for the synthesis of bioactive benzimidazole derivatives with demonstrated pharmacological relevance in multiple therapeutic areas, including antifungal, anticancer, and CNS-targeting agents [1].

1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: Why In-Class Substitution Compromises Synthetic Utility and Reproducibility


Simple substitution of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride with other 2-chloromethylbenzimidazole analogs is not functionally equivalent due to the unique combination of the N1-benzyl substitution and the hydrochloride salt form [1]. The benzyl group at the N1 position introduces steric bulk that modulates both the reactivity of the chloromethyl electrophile and the final compound's pharmacological properties, as demonstrated in structure-activity relationship studies where N1-substitution patterns critically influence antifungal potency [2]. Furthermore, the hydrochloride salt provides distinct physicochemical advantages over the free base—including improved aqueous solubility, enhanced solid-state stability, and consistent stoichiometry—which are essential for reproducible synthetic outcomes and accurate molar calculations in multi-step syntheses . Generic substitution with alternative N1-substituted or free-base variants introduces uncontrolled variability in reaction kinetics, yield, and final product purity, directly impacting downstream applications in medicinal chemistry and agrochemical development [3].

1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: Quantitative Evidence for Differentiated Procurement Decisions


Antifungal Activity of 2-Chloromethylbenzimidazole Derivatives: N1-Benzyl Substitution Enhances Potency Against Phytopathogens

Derivatives synthesized from the 2-chloromethylbenzimidazole scaffold demonstrate that N1-substitution with a benzyl group contributes to enhanced antifungal activity. In a comparative study of 35 benzimidazole derivatives, compounds bearing N1-benzyl or related arylalkyl groups exhibited structure-dependent antifungal potency, with compound 5b (featuring a sulfonyl-containing benzyl-type substituent) achieving IC50 values of 30.97 μg/mL against Cytospora sp., 11.38 μg/mL against C. gloeosporioides, 57.71 μg/mL against B. cinerea, and 40.15 μg/mL against F. solani [1]. Notably, compound 5b demonstrated superior activity compared to the reference standard against C. gloeosporioides alone, and SAR analysis established that the sulfonyl group is critical for inhibition of C. gloeosporioides (5b and 5c vs 5a) [1]. The parent compound 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride provides the essential benzyl-substituted benzimidazole core from which such optimized derivatives are constructed .

Antifungal Agrochemical Benzimidazole Derivatives

Cholinesterase Inhibitory Activity: Benzimidazole Derivatives with 2-Chloromethyl Precursors Demonstrate Sub-Micromolar BuChE Inhibition

The 2-chloromethylbenzimidazole scaffold serves as a versatile precursor for developing potent cholinesterase inhibitors. In a 2024 study, 2-(chloromethyl)benzimidazole was converted into three derivatives (compounds 3, 4, and 5), with compound 5 (synthesized using 2-phenylethan-1-amine) demonstrating exceptional butyrylcholinesterase (BuChE) inhibitory activity with an IC50 of 0.28 μM, which was superior to the clinically approved drug donepezil [1]. Molecular docking studies revealed that compound 5 exhibited the strongest interaction with the BuChE active site, with a binding energy of -8.88 kcal/mol, outperforming both galantamine and rivastigmine [1]. The parent compound 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride provides an optimized starting point with the benzyl group pre-installed at N1, enabling direct access to N1-benzyl-2-substituted benzimidazole analogs that may exhibit enhanced CNS penetration and target engagement .

Alzheimer's Disease Cholinesterase Inhibition CNS Drug Discovery

Analgesic and Anti-Inflammatory Activity: 2-Chloromethylbenzimidazole Derivatives Achieve 89-100% Efficacy Comparable to Nimesulide

The 2-chloromethylbenzimidazole scaffold has been validated in vivo for analgesic and anti-inflammatory applications. A series of 2-methylaminobenzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole were evaluated in rodent models, with compounds (7) and (2) demonstrating potent analgesic activity (89% inhibition at 100 mg/kg body weight) and anti-inflammatory activity (100% inhibition at 100 mg/kg body weight), respectively [1]. These effects were benchmarked against nimesulide, a standard NSAID, which achieved 100% inhibition at 50 mg/kg body weight [1]. The N1-benzyl substitution present in 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride may further enhance these pharmacological properties through increased lipophilicity and target binding affinity, as demonstrated in related benzimidazole SAR studies [2].

Analgesic Anti-inflammatory Pain Management

Hydrochloride Salt Form: Enhanced Purity and Handling Characteristics Relative to Free Base Analogs

The hydrochloride salt form of 1-Benzyl-2-chloromethyl-1H-benzoimidazole (CAS 878748-66-4) offers quantifiable advantages over the corresponding free base (CAS 7192-00-9) in terms of purity, stability, and handling. Commercial specifications for the hydrochloride salt consistently report purity levels of 95-98% (NLT 98% from Synblock; 95% from AKSci), whereas the free base is typically supplied at lower purity specifications . The hydrochloride salt exhibits a defined melting point of 186-188°C (imidazole analog) or approximately 217°C (benzimidazole analog), providing a reliable quality control metric absent in the free base, which decomposes at 146-148°C . Furthermore, the hydrochloride salt demonstrates improved long-term storage stability under ambient conditions, whereas the free base requires storage at -4°C to -20°C to prevent degradation, representing a significant logistical and cost advantage for procurement and inventory management .

Chemical Synthesis Salt Selection Process Chemistry

Antimicrobial Activity: Benzimidazole Derivatives with 2-Chloromethyl Core Demonstrate Potency Comparable to Ciprofloxacin and Amphotericin B

The 2-chloromethylbenzimidazole scaffold serves as a privileged starting point for developing broad-spectrum antimicrobial agents. In a comprehensive study of 53 benzimidazole derivatives, compounds derived from 2-(chloromethyl)-1H-benzo[d]imidazole exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. Additionally, 23 compounds from this series demonstrated fungicidal activity with MIC values equivalent to or exceeding the potency of amphotericin B, a gold-standard polyene antifungal [1]. Structure-activity relationship analysis revealed that substituents attached to the bicyclic heterocycle—particularly at the N1 position—critically modulate antimicrobial potency [1]. The pre-installed N1-benzyl group in 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride provides a direct entry point for exploring SAR around the N1 position without requiring additional synthetic steps .

Antimicrobial Antibacterial MRSA

1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: Validated Research and Industrial Application Scenarios for Informed Procurement


Agrochemical Fungicide Development Targeting Phytopathogenic Fungi

The compound serves as an essential building block for synthesizing novel agricultural fungicides. As demonstrated by Bai et al. (2013), 2-chloromethylbenzimidazole derivatives with N1-substitution exhibit potent antifungal activity against economically significant phytopathogens including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani, with IC50 values ranging from 11.38 to 57.71 μg/mL for optimized derivatives [1]. The pre-installed N1-benzyl group in 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride provides a strategic advantage for exploring structure-activity relationships around the N1 position, which SAR analysis has identified as critical for antifungal potency [1].

CNS Drug Discovery for Alzheimer's Disease and Cholinesterase Inhibition

The 2-chloromethylbenzimidazole scaffold has been validated as a precursor for developing potent cholinesterase inhibitors with therapeutic potential in Alzheimer's disease. Recent studies (2024) demonstrate that derivatives synthesized from 2-(chloromethyl)benzimidazole achieve sub-micromolar IC50 values (0.28 μM) against butyrylcholinesterase (BuChE), with molecular docking confirming superior binding interactions compared to clinical drugs galantamine and rivastigmine [2]. 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride provides a direct entry point for synthesizing N1-benzyl-2-aminoalkyl benzimidazole analogs that may exhibit enhanced blood-brain barrier penetration and target selectivity [2].

Novel Analgesic and Anti-Inflammatory Agent Development

The 2-chloromethylbenzimidazole core yields derivatives with validated in vivo analgesic and anti-inflammatory efficacy comparable to standard NSAIDs. Achar et al. (2010) demonstrated that 2-methylaminobenzimidazole derivatives achieve 89% analgesic inhibition and 100% anti-inflammatory inhibition at 100 mg/kg in rodent models, benchmarked against nimesulide [3]. 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride, with its pre-installed N1-benzyl group, offers a streamlined synthetic route to explore N1-substituted analogs that may improve potency and reduce the dose required for maximal efficacy [3].

Antimicrobial Resistance Research and Novel Antibiotic Development

The compound serves as a key intermediate for developing next-generation antimicrobial agents targeting resistant pathogens. Alasmary et al. (2015) demonstrated that 2-(chloromethyl)-1H-benzo[d]imidazole-derived compounds achieve MIC values comparable to ciprofloxacin against MRSA strains, and 23 derivatives exhibit fungicidal potency equivalent to or exceeding amphotericin B [4]. The N1-benzyl substitution pattern present in 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is directly relevant to SAR studies that identified N1-substituents as critical determinants of antimicrobial activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.